N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
Overview
Description
- Reactants: 6-methylpyrimidin-4-amine, N-ethylpiperazine
- Conditions: Heating in the presence of a base (e.g., sodium hydride)
- Product: N-ethyl-6-methyl-2-piperazin-1-ylpyrimidin-4-amine
Step 3: Benzoylation
- Reactants: N-ethyl-6-methyl-2-piperazin-1-ylpyrimidin-4-amine, 3-methylbenzoyl chloride
- Conditions: Stirring in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine)
- Product: N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety and the benzoyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
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Step 1: Synthesis of Pyrimidine Ring
- Reactants: Ethyl acetoacetate, guanidine carbonate
- Conditions: Reflux in ethanol
- Product: 6-methylpyrimidin-4-amine
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-6-methyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- N-ethyl-6-methyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- N-ethyl-6-methyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the presence of the 3-methylbenzoyl group, which may confer specific biological activities and chemical properties. This structural feature distinguishes it from other similar compounds and may influence its interactions with molecular targets.
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3-methylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-20-17-13-15(3)21-19(22-17)24-10-8-23(9-11-24)18(25)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCLRYCBGMWHHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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